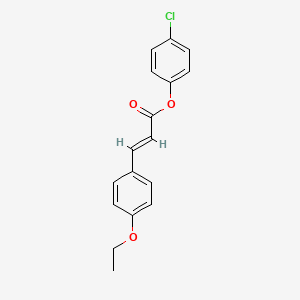
4-chlorophenyl 3-(4-ethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl 3-(4-ethoxyphenyl)acrylate, also known as chloroethyl eugenol, is a synthetic compound that has been of interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in pain management.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and pain sensation.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to induce cell death in cancer cells, as well as inhibit their growth and proliferation. It has also been found to have analgesic effects, reducing pain sensation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for the development of new cancer therapies. However, its mechanism of action is not fully understood, which may limit its potential use. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several areas of future research that could be explored with regards to 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate. These include:
1. Further studies to elucidate the compound's mechanism of action and its potential targets in cancer cells and pain pathways.
2. Development of new formulations and delivery methods to improve the compound's bioavailability and efficacy.
3. Studies to determine the safety and efficacy of the compound in humans, including clinical trials.
4. Exploration of the compound's potential use in combination with other anticancer agents or pain relievers.
5. Investigation of the compound's potential use in other disease areas, such as inflammation and neurodegenerative disorders.
Synthesis Methods
The synthesis of 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate involves the reaction of chloroacetyl chloride with eugenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-chlorophenyl magnesium bromide to yield the desired compound.
Scientific Research Applications
Research on 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate has primarily focused on its potential use as an anticancer agent and as a pain reliever. Studies have shown that this compound is able to inhibit the growth of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. Additionally, it has been found to have analgesic properties, making it a potential candidate for pain management.
properties
IUPAC Name |
(4-chlorophenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-2-20-15-8-3-13(4-9-15)5-12-17(19)21-16-10-6-14(18)7-11-16/h3-12H,2H2,1H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJBJDFMHZSRP-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5631614.png)
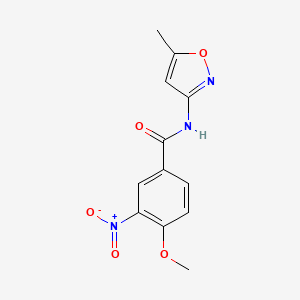
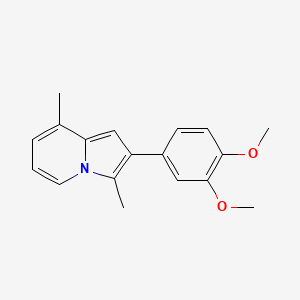
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)
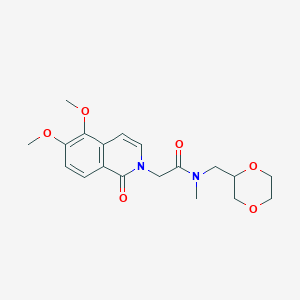
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)
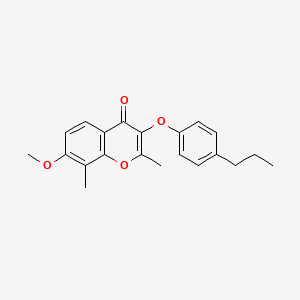
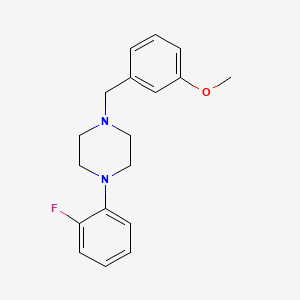
![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)
